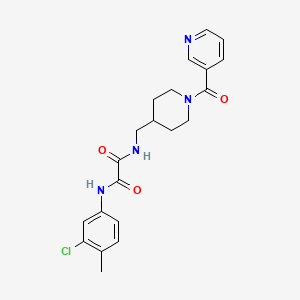![molecular formula C17H11N3O3 B2942199 N-(3-(benzo[d]oxazol-2-yl)phenyl)isoxazole-5-carboxamide CAS No. 941993-84-6](/img/structure/B2942199.png)
N-(3-(benzo[d]oxazol-2-yl)phenyl)isoxazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(3-(benzo[d]oxazol-2-yl)phenyl)isoxazole-5-carboxamide” is a compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . They are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities .
Synthesis Analysis
The synthesis of benzoxazole derivatives involves the reaction of ortho phenylenediamine, chloroacetic acid, and hydrochloric acid . The synthesized benzoxazole compounds were confirmed by IR, 1H/13C-NMR, and mass .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using techniques such as 1H NMR (600 MHz, CDCl3). The NMR data provides information about the chemical environment of the hydrogen atoms in the molecule .Chemical Reactions Analysis
The chemical reactions involving “this compound” can be monitored by performing techniques like Thin Layer Chromatography (TLC) .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined using techniques such as High-Resolution Mass Spectrometry (HRMS). For example, the HRMS (ESI) calculated for C24H15F8N2O3 ([M+H]+) is 531.0950 .Scientific Research Applications
Inhibitory Properties on Carbonic Anhydrase Isoforms
Research by Altug et al. (2017) synthesized isoxazole-containing sulfonamides, revealing potent inhibitory properties against human carbonic anhydrase isoforms, particularly hCA II and hCA VII. These isoforms are significant for their roles in glaucoma and neuropathic pain, respectively. The study highlighted the potential therapeutic applications of these compounds in treating conditions related to these enzymes (Altug et al., 2017).
Antimicrobial Activity
Wang et al. (2012) discussed the synthesis and crystal structure analysis of novel benzo[d]isothiazol compounds, which exhibited favorable antimicrobial activity. This study opens pathways for the development of new antimicrobial agents using benzo[d]isothiazol derivatives as a foundation (Wang et al., 2012).
Anticancer Potential
Shaw et al. (2012) investigated a series of N-phenyl-5-carboxamidyl isoxazoles for their anticancer activity, particularly against colon cancer. One compound demonstrated significant activity against colon tumor cells and provided insights into the mechanism of action, suggesting inhibition of JAK3/STAT3 signaling pathways (Shaw et al., 2012).
Gold Catalyzed Cycloaddition Reactions
Xu et al. (2018) presented research on benzo[d]isoxazoles undergoing gold-catalyzed cycloaddition reactions. This study not only contributed to the field of organic chemistry by developing new synthetic methodologies but also highlighted the potential of isoxazoles in constructing complex molecular architectures (Xu et al., 2018).
Mechanism of Action
Target of Action
It’s known that oxazole and benzoxazole derivatives exhibit a wide spectrum of biological activities . They have been found to interact with various targets, including enzymes, receptors, and proteins, depending on their specific chemical structure and substitution pattern .
Mode of Action
For instance, they can bind to the active site of an enzyme, inhibiting its function . The specific interaction depends on the chemical structure of the derivative and the nature of the target.
Biochemical Pathways
Oxazole and benzoxazole derivatives are known to affect a variety of biochemical pathways, depending on their specific targets . These can include pathways involved in cell growth and proliferation, inflammation, and metabolic processes .
Result of Action
Oxazole and benzoxazole derivatives are known to have a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action . These can include inhibiting cell growth and proliferation, reducing inflammation, and modulating metabolic processes .
properties
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)phenyl]-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O3/c21-16(15-8-9-18-23-15)19-12-5-3-4-11(10-12)17-20-13-6-1-2-7-14(13)22-17/h1-10H,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOQLLMPYIPLINN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)C4=CC=NO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-{[5-methoxy-2-(2-pyridinyl)-4-pyrimidinyl]oxy}benzenecarboxylate](/img/structure/B2942121.png)
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B2942122.png)
![N-(1-cyanocyclohexyl)-2-[(9H-fluoren-2-yl)amino]-N-methylacetamide](/img/structure/B2942124.png)




![Ethyl 5-{[(4-iodophenyl)carbamoyl]amino}-2,6-dimethylpyridine-3-carboxylate](/img/structure/B2942131.png)

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)quinoxaline-2-carboxamide](/img/structure/B2942135.png)
![1-[4-(3-Methylpiperidin-1-yl)phenyl]methanamine dihydrochloride](/img/no-structure.png)
